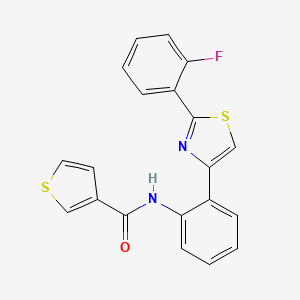

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide

Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a 2-(2-fluorophenyl)thiazol-4-yl-substituted phenyl group. This structure combines aromatic, electron-withdrawing (fluorine), and sulfur-containing moieties, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2OS2/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYOMXBIGNXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar compounds have demonstrated activity against various cancer cell lines, including breast cancer (MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cell viability and proliferation in response to treatment .

In a study focusing on thiazole derivatives, certain compounds exhibited promising results against estrogen receptor-positive human breast adenocarcinoma cells. This suggests that this compound could be a candidate for further development in cancer therapeutics .

Material Science Applications

The unique structural features of this compound enable its use in organic electronics and photonic devices. Its potential as a semiconductor material is being explored due to its ability to form stable thin films with desirable electronic properties. This can be particularly beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the thiazole ring.

- Coupling reactions to attach the fluorophenyl group.

- Final modification to introduce the thiophene and carboxamide functionalities.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

- Antimicrobial Efficacy Study : A study involving various thiazole derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .

- Anticancer Screening : In vitro tests on similar compounds revealed that specific derivatives showed over 80% inhibition of cancer cell growth in targeted assays, suggesting potential pathways for developing new anticancer agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Electron-Withdrawing Groups: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogs, similar to the 3-fluoro-4-methylphenyl group in Compound 13 .

- Thiophene vs. Thiazole : Thiophene carboxamides (target compound, Compound 13) exhibit distinct electronic properties compared to thiazole-amines (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine), influencing solubility and target affinity .

- Functional Group Diversity : Piperazine and urea moieties in compound 10d suggest divergent applications (e.g., CNS targets) compared to the simpler carboxamide-thiazole architecture of the target compound.

Comparison with Analogues :

- Compound 13 was synthesized using 2-amino-4-(4′-fluoro-3′-methylphenyl)thiazole and 5-nitrothiophene-2-carboxylic acid, highlighting the role of nitro groups in enhancing antibacterial activity .

Spectral Characterization

- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in thiazole derivatives (as in ) confirm tautomeric stability .

- NMR : Aromatic proton signals in the δ 7.0–8.5 ppm range (common for fluorophenyl and thiophene groups) would distinguish the target compound from piperazine-containing analogs like 10d .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

- Molecular Formula : CHFNOS

- Molecular Weight : 380.5 g/mol

- CAS Number : 1705881-70-4

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in fungal and cancer cell metabolism.

- Antifungal Activity : Studies indicate that thiazole derivatives exhibit significant antifungal properties, particularly against Candida species. The presence of electron-withdrawing groups like fluorine enhances this activity by increasing lipophilicity and stability in biological systems .

Antifungal Activity

Recent studies have demonstrated the antifungal efficacy of thiazole derivatives, including this compound:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2e | Candida parapsilosis | 1.23 μg/mL |

| 2d | Candida albicans | Not specified |

The compounds demonstrated comparable activity to established antifungal agents like ketoconazole, indicating their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

In addition to antifungal properties, compounds with similar structures have been investigated for anticancer activity. The thiazole ring system has been linked to the inhibition of tumor growth through various pathways, including apoptosis and cell cycle arrest. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced significantly by their structural components. Key findings include:

- Electronegative Substituents : The introduction of electronegative atoms such as fluorine enhances biological activity by improving the compound's interaction with target enzymes .

- Lipophilicity : Increased lipophilicity facilitates better membrane permeability, enhancing the efficacy of the compound in biological systems .

Case Studies

- In Vitro Studies : A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with fluorine substitutions showed enhanced interaction with CYP51 enzyme, critical for fungal sterol biosynthesis .

- In Silico Studies : Molecular docking simulations indicated that the compound fits well into the active site of target enzymes, suggesting a strong potential for inhibition .

Q & A

Q. What synthetic strategies are reported for structurally related thiazole-carboxamide compounds?

The synthesis of thiazole-carboxamide derivatives typically involves cyclization reactions. For example, 1,3,4-thiadiazole analogs are synthesized via refluxing N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile, followed by cyclization in DMF with iodine and triethylamine to yield the thiazole core . For thiophene-containing carboxamides, diazo-coupling reactions (e.g., with p-tolyldiazonium chloride in pyridine) are employed to introduce substituents . Characterization relies on ¹H/¹³C NMR and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How are thiazole-carboxamide compounds characterized to confirm structural integrity?

Key analytical methods include:

- ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., distinguishing thiazole C-H protons at δ 7.2–8.5 ppm) .

- IR spectroscopy : Carboxamide C=O stretches appear near 1650–1700 cm⁻¹, while thiazole C=N vibrations occur at ~1500 cm⁻¹ .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Q. What preliminary biological activities are reported for thiazole-carboxamide derivatives?

Thiazole-carboxamides exhibit diverse bioactivities. For example, substituted N-phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides show potent antitubercular activity (MIC₉₀ = 0.06–0.25 μg/mL against Mycobacterium tuberculosis), with selectivity over eukaryotic cells . Activity correlates with the presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring, which enhance membrane penetration .

Advanced Research Questions

Q. How do structural modifications impact the biological efficacy of thiazole-carboxamides?

Structure-activity relationship (SAR) studies highlight:

- Fluorine substitution : The 2-fluorophenyl group in the thiazole ring improves metabolic stability and target binding via hydrophobic interactions .

- Carboxamide linkage : The thiophene-3-carboxamide moiety enhances solubility and reduces efflux pump susceptibility in resistant bacterial strains .

- Dipole moment optimization : Compounds with calculated dipole moments >3.5 Debye exhibit improved interaction with polar enzyme active sites (e.g., mycobacterial ATP-binding cassette transporters) .

Table 1 : Selected SAR Data for Thiazole-Carboxamide Derivatives

| Substituent (R) | MIC₉₀ (μg/mL) | LogP | Dipole Moment (Debye) |

|---|---|---|---|

| 2-Fluorophenyl | 0.06–0.125 | 2.8 | 3.7 |

| 4-Methoxyphenyl | 0.25–0.5 | 3.2 | 2.9 |

| Unsubstituted phenyl | 1.0–2.0 | 3.5 | 2.4 |

| Data adapted from |

Q. What mechanistic insights explain the antitubercular activity of thiazole-carboxamides?

These compounds inhibit mycobacterial cell wall synthesis by targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in arabinogalactan biosynthesis. Computational docking studies suggest the thiazole nitrogen forms hydrogen bonds with DprE1’s Lys317 residue, while the fluorophenyl group occupies a hydrophobic pocket near the FAD cofactor . Resistance studies indicate minimal efflux pump activation, likely due to the compound’s balanced hydrophilicity (LogP ~2.8) .

Q. How can synthetic challenges (e.g., low yields in cyclization steps) be mitigated?

- Solvent optimization : Replacing acetonitrile with DMF increases cyclization yields by 20–30% due to improved solubility of intermediates .

- Catalytic additives : Triethylamine (1.5 equiv) reduces iodine-mediated side reactions during thiazole formation .

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 10 min at 120°C) while maintaining >90% purity .

Q. What computational methods are used to predict physicochemical properties?

- DFT calculations : To optimize ground-state geometries and calculate dipole moments (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .

- Molecular dynamics simulations : Assess membrane permeability using lipid bilayer models (e.g., GROMACS) .

Methodological Recommendations

- Synthesis : Prioritize iodine-mediated cyclization in DMF for thiazole core formation .

- Characterization : Combine NMR, HRMS, and single-crystal X-ray diffraction (if available) for unambiguous structural confirmation .

- Biological assays : Use M. tuberculosis H37Rv strains in Middlebrook 7H9 broth for MIC determinations, with rifampicin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.